2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Description
This compound is a highly complex polycyclic molecule featuring a pentacyclic core (diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa) with multiple functional groups: cyano (-CN), hydroxy (-OH), methoxy (-OMe), methyl (-Me), and oxo (=O) substituents.
Properties
IUPAC Name |
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHINEHROXMLHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide can be achieved through a series of chemical reactions involving the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance the yield and purity of the final product. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
The compound’s structural analogs are identified through 2D (Tanimoto coefficient) and 3D (Shape Tanimoto, ST; Color Tanimoto, CT) similarity metrics. Key comparators include:
*Thresholds for 3D proximity in PubChem3D .
†Hypothetical scores based on structural alignment principles .
Key Findings
Core Framework Variations: The target compound’s diazapentacyclo core distinguishes it from triazapentacyclo analogs (), where additional nitrogen atoms alter electronic properties and binding interactions.
Functional Group Impact: The cyano group in the target compound may enhance electrophilic reactivity, contrasting with ethyl groups in NCATS Inxight’s compound, which prioritize steric bulk . Hydroxy and methoxy substituents in both compounds suggest shared hydrogen-bonding and solubility profiles .
3D Similarity vs. 2D Fingerprints :
- 3D metrics (ST ≥0.8, CT ≥0.5) are critical for identifying scaffold-hopping analogs, as seen in indomethacin/sulindac comparisons (). The target compound’s rigid core likely aligns better with 3D methods, which detect shape/feature complementarity missed by 2D fingerprints .
Synthetic Routes: Amide bond formation (e.g., propanamide side chain) mirrors methods in and , using carbodiimide-mediated coupling . Pentacyclic core assembly may involve Hauser annulation or photocyclization, as seen in phenanthrenoid syntheses () .
Bioactivity Potential: Structural resemblance to maytansinoids () suggests microtubule disruption as a plausible mechanism. However, the cyano group could confer unique selectivity, reducing off-target effects compared to maytansine derivatives .
Research Implications
- Virtual Screening : Prioritize 3D similarity methods (ROCS, ShapeTK) to identify analogs with divergent 2D structures but conserved pharmacophores .
- SAR Studies: Focus on modifying cyano and methoxy groups to optimize potency and pharmacokinetics.
- Crystallography : Use SHELX refinements () to resolve conformational details critical for target binding .
Biological Activity
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural configuration with multiple functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name indicates a highly substituted structure that includes cyano and methoxy groups among others.
| Property | Value |
|---|---|
| Molecular Formula | C27H30N2O9 |
| Molecular Weight | 478.54 g/mol |
| CAS Number | 96996-50-8 |
The synthesis of this compound typically involves cyanoacetylation reactions where substituted amines react with cyanoacetates under specific conditions to yield the target compound. The biological activity is hypothesized to stem from its ability to interact with various biological targets due to its complex structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds within the same structural class. For instance, compounds derived from similar frameworks have shown significant antiproliferative effects against various cancer cell lines including breast cancer cells (MCF-7 and MDA-MB-468) in NCI-60 cell panel assays .
Case Study:
In a study investigating a series of thiochromenoquinolinone derivatives, compounds that shared structural similarities with 2-amino-N-[(12-cyano...propanamide exhibited notable cytotoxicity against breast cancer cell lines. Specifically, compounds with similar functional groups were effective in inhibiting cell proliferation and inducing apoptosis in these cancer cells .
Antimicrobial Activity
Additionally, preliminary evaluations suggest that this compound may possess antimicrobial properties. Studies on structurally related compounds have indicated their effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Table: Summary of Biological Activities
Q & A
Q. How should researchers design stability studies under varying environmental conditions?
- Answer: Conduct stress testing (40°C/75% RH for accelerated stability) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf life. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines). Lyophilization may improve stability for hygroscopic intermediates .
Integration with Broader Research
Q. What interdisciplinary approaches are critical for studying this compound’s pharmacokinetics?
Q. How can researchers leverage high-throughput screening (HTS) to explore structure-activity relationships (SAR)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
